molecular formula C11H12N2O5 B1394919 N-(4-acetyl-2-nitrophenyl)-beta-alanine CAS No. 4662-63-9

N-(4-acetyl-2-nitrophenyl)-beta-alanine

Cat. No.: B1394919
CAS No.: 4662-63-9
M. Wt: 252.22 g/mol
InChI Key: FONZPRUZDXLJFF-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The documentation of this compound in chemical databases provides insight into its relatively recent emergence in the scientific literature. According to chemical registry records, the compound was first documented in PubChem databases with a creation date of May 3, 2011, and has undergone subsequent modifications as recently as May 18, 2025, indicating ongoing research interest and refinement of its characterization. This timeline suggests that the compound emerged during a period of intensive research into amino acid derivatives and aromatic nitro compounds, reflecting the broader scientific community's interest in developing novel chemical entities with specific structural features.

The compound's appearance in multiple chemical databases and supplier catalogs indicates its successful synthesis and availability for research purposes. The assignment of various catalog numbers across different chemical suppliers, such as the ChemDiv catalog number BB12-1069 and the ChemScene catalog number CS-0332123, demonstrates its integration into commercial chemical supply chains. This widespread availability suggests that the compound has moved beyond initial discovery phases and has become a recognized research tool in the chemical community.

The historical development of this compound likely emerged from systematic exploration of beta-alanine modifications, particularly those involving aromatic substitution patterns. The specific choice of 4-acetyl-2-nitrophenyl as a modifying group reflects strategic considerations in medicinal chemistry and materials science, where such substituents are known to confer specific electronic and steric properties to molecules.

Significance in Chemical Research

This compound holds particular significance in chemical research due to its unique combination of functional groups and structural features. The compound serves as a valuable building block in organic synthesis, as evidenced by its classification as a building block compound in chemical databases. Its availability through multiple chemical suppliers with high purity specifications, typically ranging from 97% to 98% purity, underscores its importance as a reliable research reagent.

The compound's structural features make it particularly valuable for studying structure-activity relationships in medicinal chemistry research. The presence of the nitro group provides electron-withdrawing properties, while the acetyl group offers electron-donating characteristics, creating a molecule with balanced electronic properties. This electronic configuration makes the compound useful for investigating how different substitution patterns affect molecular interactions, reactivity, and potential biological activity.

In materials science applications, the compound's aromatic structure combined with the carboxylic acid functionality of the beta-alanine moiety provides multiple sites for chemical modification and incorporation into larger molecular frameworks. The computational chemistry data available for this compound, including topological polar surface area values of 109.54 and LogP values of 1.684, indicate favorable properties for various research applications. These calculated properties suggest appropriate solubility characteristics and molecular geometry for potential use in drug discovery research and materials development.

Classification and Nomenclature

This compound is classified systematically according to several important chemical categories. Primarily, it belongs to the class of beta-amino acids, which are distinguished from their alpha counterparts by the positioning of the amino group at the beta carbon relative to the carboxyl group. This classification places it within a specialized subset of amino acids that exhibit unique conformational properties and biological activities compared to the more common alpha-amino acids found in proteins.

From a functional group perspective, the compound contains multiple important structural elements that define its chemical behavior. The aromatic ring system carries both an acetyl group at the 4-position and a nitro group at the 2-position, making it a member of the disubstituted benzene family. The acetyl functionality classifies it among ketone-containing compounds, while the nitro group places it in the category of nitroaromatic compounds, both of which are important in pharmaceutical and materials chemistry.

The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary name being this compound. Alternative systematic names include 3-(4-acetyl-2-nitroanilino)propanoic acid and 3-[(4-acetyl-2-nitrophenyl)amino]propanoic acid, which emphasize different aspects of its chemical structure. These naming variations reflect the compound's complex structure and the multiple ways it can be described according to chemical nomenclature rules.

Known Synonyms and Chemical Identifiers

This compound is known by several synonyms and chemical identifiers that facilitate its recognition across different chemical databases and research contexts. The most commonly used alternative names include 3-(4-acetyl-2-nitroanilino)propanoic acid, 3-[(4-acetyl-2-nitrophenyl)amino]propanoic acid, and 3-((4-Acetyl-2-nitrophenyl)amino)propanoic acid. These synonyms reflect different approaches to describing the compound's structure, with some emphasizing the aniline derivative nature and others focusing on the propanoic acid backbone.

The compound's chemical identification system includes several important registry numbers and database identifiers. The Chemical Abstracts Service registry number 4662-63-9 serves as the primary unique identifier for this compound across chemical databases worldwide. Additional identification codes include the MDL number MFCD17267863 and various supplier-specific catalog numbers such as ALBB-014554, AKOS005174809, and LS-04606. These identifiers ensure accurate compound identification and facilitate communication between researchers and chemical suppliers.

Chemical Identifier Type Value Source
CAS Registry Number 4662-63-9
MDL Number MFCD17267863
ChemDiv Catalog Number BB12-1069
ChemScene Catalog Number CS-0332123
PubChem CID 51342133

The compound's Simplified Molecular Input Line Entry System representation, CC(=O)C1=CC(=C(C=C1)NCCC(=O)O)N+[O-], provides a standardized text representation of its molecular structure. This notation system allows for precise communication of the compound's structural features and facilitates computational chemistry applications and database searches.

Properties

IUPAC Name

3-(4-acetyl-2-nitroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-7(14)8-2-3-9(10(6-8)13(17)18)12-5-4-11(15)16/h2-3,6,12H,4-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONZPRUZDXLJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-2-nitrophenyl)-beta-alanine typically involves the nitration of 4-acetylphenylalanine followed by the introduction of the beta-alanine moiety. The nitration process requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The subsequent step involves the coupling of the nitrated intermediate with beta-alanine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-2-nitrophenyl)-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium on carbon.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-(4-amino-2-nitrophenyl)-beta-alanine.

    Reduction: Formation of N-(4-hydroxy-2-nitrophenyl)-beta-alanine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetyl-2-nitrophenyl)-beta-alanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-acetyl-2-nitrophenyl)-beta-alanine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetyl group can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Physicochemical and Commercial Data

Compound Name Purity/Availability Melting Point (℃) Key Suppliers
This compound Discontinued N/A CymitQuimica (historical)
(R)-3-(3-Nitrophenyl)-beta-alanine >97.0% Not reported Kanto Reagents
4-Nitrobenzylamine Commercial grade 114–118 Aldrich (via Kanto Reagents)

Biological Activity

N-(4-acetyl-2-nitrophenyl)-beta-alanine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described structurally as a derivative of beta-alanine, modified with an acetyl and nitro group on the phenyl ring. Its molecular formula is C10H12N2O4, indicating the presence of two nitrogen atoms, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The nitro group may interact with various enzymes, potentially inhibiting their activity. This can affect metabolic pathways and cellular functions.
  • Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways related to growth, inflammation, or stress responses.
  • Antioxidant Activity : Compounds with nitro groups often exhibit antioxidant properties, which can protect cells from oxidative stress.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacteria and fungi. For instance, a study on nitrophenol derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.

2. Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxicity towards cancer cell lines. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways, although more detailed studies are required to elucidate this process fully .

3. Neuroprotective Effects

Beta-alanine itself has been studied for its neuroprotective properties. A study indicated that beta-alanine supplementation improved cognitive function in older adults by enhancing brain-derived neurotrophic factor (BDNF) levels and reducing inflammation . Given that this compound is a derivative of beta-alanine, it may share similar neuroprotective benefits.

Study on Antimicrobial Activity

A study published in Scientific Reports evaluated the antimicrobial efficacy of various nitro-substituted phenolic compounds, including derivatives of beta-alanine. The results indicated that these compounds exhibited significant inhibition against multiple bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Study on Cytotoxicity

In another investigation focused on cancer therapeutics, researchers tested the cytotoxic effects of several beta-alanine derivatives on human cancer cell lines. Results showed that certain modifications enhanced the compounds' ability to induce cell death in cancerous cells while sparing normal cells .

Data Table: Biological Activities Summary

Activity Effect Reference
AntimicrobialInhibits growth of Gram-positive/negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
NeuroprotectionEnhances cognitive function in older adults

Q & A

Basic: What synthetic routes are established for N-(4-acetyl-2-nitrophenyl)-beta-alanine, and what parameters critically influence reaction yields?

Methodological Answer:
The synthesis typically involves coupling beta-alanine with a nitro-substituted aromatic precursor. For analogous compounds (e.g., nitro-phenyl-beta-alanine derivatives), nucleophilic substitution or amide bond formation under anhydrous conditions is common. Key parameters include:

  • Temperature control : Reactions often proceed at 60–80°C to avoid side reactions like nitro group reduction .
  • Catalysts : Use of coupling agents (e.g., EDC/HOBt) improves amide bond efficiency, as seen in similar beta-alanine derivatives .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) resolves impurities from acetyl and nitro byproducts .

Advanced: How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer:
Discrepancies may arise from:

  • Solubility variations : Differences in solvent systems (e.g., DMSO vs. aqueous buffers) can alter bioavailability. Pre-solubilization protocols, as used in beta-alanine cognitive studies, should be standardized .
  • Assay specificity : Confounding factors like off-target binding in enzyme assays require validation via competitive inhibition controls. For example, 4-nitrophenol derivatives often require HPLC confirmation to rule out interference .
  • Dosage protocols : Tiered dosing (e.g., 2–6 mg/kg in animal models) helps identify threshold effects, as demonstrated in beta-alanine’s dose-dependent antioxidant responses .

Basic: What analytical techniques are recommended for characterizing this compound purity and structural integrity?

Methodological Answer:

  • HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm (targeting nitro groups) quantify purity. MS fragmentation patterns confirm molecular ions (e.g., m/z 295 for C11H12N2O5) .
  • NMR spectroscopy : ¹H and ¹³C NMR resolve acetyl (δ 2.1–2.3 ppm) and nitrophenyl (δ 7.5–8.2 ppm) moieties. DEPT-135 clarifies beta-alanine’s CH2 and NH environments .
  • Elemental analysis : Carbon/nitrogen ratios (theoretical: C 47.46%, N 9.52%) validate stoichiometry .

Advanced: What strategies improve the aqueous solubility of this compound for in vitro assays?

Methodological Answer:

  • pH adjustment : Protonation of the beta-alanine carboxyl group (pKa ~3.5) enhances solubility at pH >5. Buffered solutions (e.g., PBS) are preferable .
  • Co-solvents : Ethanol (≤10% v/v) or cyclodextrin inclusion complexes mitigate precipitation, a method validated for nitro-aromatic compounds .
  • Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) improve bioavailability in cellular models, as demonstrated for beta-alanine derivatives in neuroprotection studies .

Basic: What is the hypothesized mechanism of action of this compound in biological systems?

Methodological Answer:
The compound may act via:

  • Carnosine analog pathways : Beta-alanine is a carnosine precursor, which buffers intracellular pH. Nitro and acetyl groups could modulate enzyme binding (e.g., carbonic anhydrase inhibition) .
  • Oxidative stress modulation : Nitro groups may scavenge free radicals, similar to 4-nitrophenol derivatives’ redox activity .
  • Receptor interactions : Structural analogs (e.g., N-(4-nitrophenyl)methyl aniline) show affinity for neurotransmitter transporters, suggesting potential neuromodulatory roles .

Advanced: How can researchers design studies to evaluate synergistic effects between this compound and other cognitive enhancers?

Methodological Answer:

  • Dose-matrix design : Use factorial experiments (e.g., 3x3 matrices) to test combinations with nootropics like BDNF inducers. Beta-alanine’s synergy with creatine in exercise studies provides a model .
  • Endpoint selection : Combine behavioral assays (e.g., Morris water maze) with biomarkers (e.g., cortical carnosine levels) to capture mechanistic interplay .
  • PK/PD modeling : Pharmacokinetic overlap (e.g., half-life matching) ensures co-administered compounds act concurrently, as seen in beta-alanine/caffeine synergy studies .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light sensitivity : Nitro groups degrade under UV exposure. Store in amber vials at –20°C, similar to 4-nitrophenol standards .
  • Moisture control : Lyophilization or desiccant-containing containers prevent hydrolysis of the acetyl group .
  • Oxygen exclusion : Argon gas purging during storage mitigates oxidative decomposition .

Advanced: How can computational modeling guide the optimization of this compound for target specificity?

Methodological Answer:

  • Docking simulations : Use Schrödinger Suite or AutoDock to predict binding to targets like GABA receptors. Validate with nitro-aromatic pharmacophore models .
  • QSAR analysis : Correlate substituent electronic effects (e.g., Hammett σ values for nitro/acetyl groups) with bioactivity data from analogs .
  • MD simulations : Assess conformational stability in aqueous vs. lipid membranes to refine solubility strategies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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N-(4-acetyl-2-nitrophenyl)-beta-alanine
Reactant of Route 2
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N-(4-acetyl-2-nitrophenyl)-beta-alanine

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